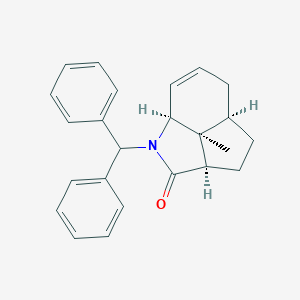

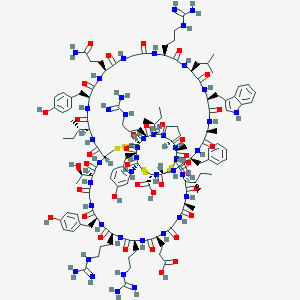

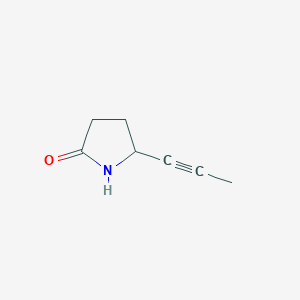

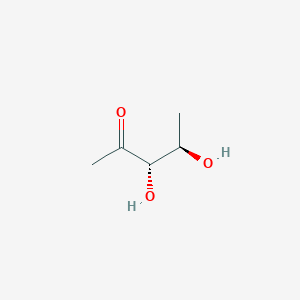

![molecular formula C8H13NO2 B037507 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one CAS No. 124991-16-8](/img/structure/B37507.png)

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, also known as Pseudoephedrine, is a chemical compound that is widely used in the pharmaceutical industry. It is a sympathomimetic drug that is commonly used as a decongestant and as a stimulant. The compound has been the subject of numerous scientific studies due to its unique properties and potential applications.

Mecanismo De Acción

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiratory rate. This leads to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion. The compound also acts as a bronchodilator, which improves airflow to the lungs.

Biochemical and Physiological Effects

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine, which are neurotransmitters that play a role in the regulation of mood, attention, and arousal. The compound also increases the release of adrenaline, which is responsible for the "fight or flight" response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to stimulate the sympathetic nervous system, which can be used to study the effects of sympathetic activation on various physiological processes. However, the compound also has a number of limitations, including its potential for abuse and its narrow therapeutic window.

Direcciones Futuras

There are a number of potential future directions for research on pseudoephedrine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that the compound can improve cognitive function and attention in patients with ADHD. Another area of interest is its potential use as a performance-enhancing drug in sports. However, the use of pseudoephedrine as a performance-enhancing drug is prohibited by the World Anti-Doping Agency (WADA).

Métodos De Síntesis

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine can be synthesized using a variety of methods, including the reduction of ephedrine or pseudoephedrine hydrochloride. The most common method involves the reduction of ephedrine using lithium aluminum hydride. This method produces a racemic mixture of pseudoephedrine and ephedrine, which can be separated using chiral chromatography.

Aplicaciones Científicas De Investigación

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has been the subject of numerous scientific studies due to its potential applications in the treatment of various medical conditions. One of the main areas of research has been its use as a decongestant. Studies have shown that pseudoephedrine can effectively reduce nasal congestion and improve breathing in patients with respiratory conditions such as the common cold, sinusitis, and allergic rhinitis.

Propiedades

Número CAS |

124991-16-8 |

|---|---|

Nombre del producto |

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |

Fórmula molecular |

C8H13NO2 |

Peso molecular |

155.19 g/mol |

Nombre IUPAC |

2-propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |

InChI |

InChI=1S/C8H13NO2/c1-5(2)7-4-11-8(10)6-3-9(6)7/h5-7H,3-4H2,1-2H3 |

Clave InChI |

KXMNOOPTYDVFLV-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC(=O)C2N1C2 |

SMILES canónico |

CC(C)C1COC(=O)C2N1C2 |

Sinónimos |

4-Oxa-1-azabicyclo[4.1.0]heptan-5-one,2-(1-methylethyl)-,[1R-(1alpha,2alpha,6alpha)]-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

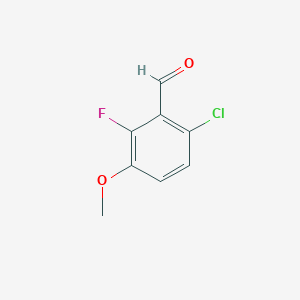

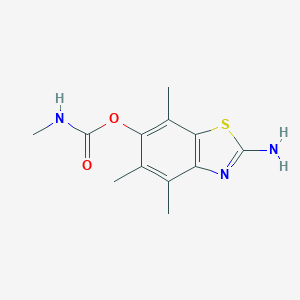

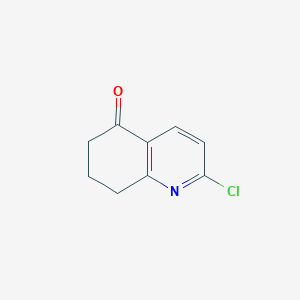

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)